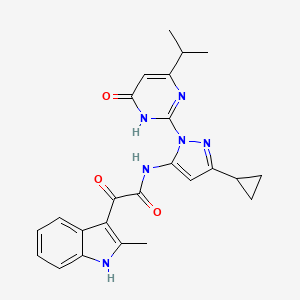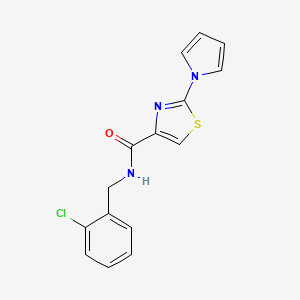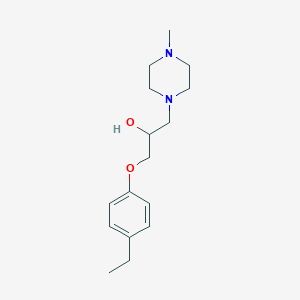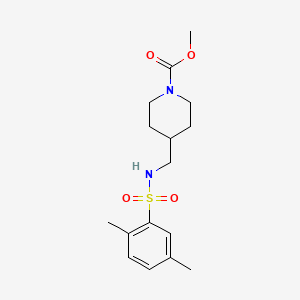
4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane (also referred to as TMS-Se) is a boron-containing chemical compound that is widely used in scientific research. It is a versatile, stable compound with a wide range of potential applications in the chemical and pharmaceutical industries. TMS-Se has been used in the synthesis of a variety of organic compounds, including amines, alcohols, and thiols, as well as in the synthesis of polymers, catalysts, and pharmaceuticals. It has also been used in biochemistry and biopharmaceutical research, as well as in drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
4,4,5,5-tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane derivatives have been synthesized for various purposes, including the development of new materials and synthesis methodologies:
Synthesis of Stilbenes : Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane have been synthesized, demonstrating potential in synthesizing boron-containing resveratrol analogues. These compounds are potential intermediates for new materials in LCD technology and are being investigated for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Silicon-Based Drugs and Odorants : A building block for silicon-based drugs, featuring a 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane structure, has been developed, highlighting the synthetic versatility of such compounds (Büttner et al., 2007).
Electrochromic Properties : The electrochromic properties of selenophene derivatives, such as the novel poly(2-dodecyl-4,7-di(selenophen-2-yl)benzotriazole), have been explored, showing potential for use in electronic devices with reversible color change capabilities (Çetin et al., 2009).
Organic Synthesis and Catalysis
These compounds also play a crucial role in organic synthesis, serving as intermediates or catalysts for the formation of various chemical structures:
Lipogenic Inhibitors : A library of boronate-substituted stilbenes, including 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives, has shown lipogenesis inhibitory effects, indicating potential for lipid-lowering drug development (Das et al., 2011).
Electrophilic Cyclization : Novel tetrahydroselenophene derivatives have been synthesized through electrophilic cyclization, showcasing the synthetic utility of 1-butylseleno-4-alkynes (Gai et al., 2013).
Heck Catalysis : Selenoether ligands, including derivatives of 4,4,5,5-tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane, have been used in Heck catalysis, demonstrating the potential of these compounds in palladium-catalyzed reactions (Chakraborty et al., 2011).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-selenophen-2-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2Se/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQIXCDMNYYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)
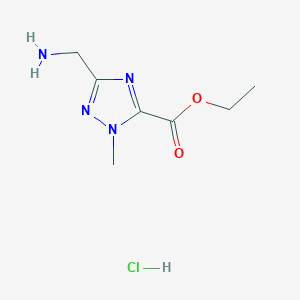

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)


